Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidinones.
Preparation Methods
The synthesis of Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The Biginelli reaction is known for its efficiency in producing highly functionalized heterocycles .
In a typical synthetic route, the reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction mixture is heated to promote the formation of the desired product. The yield of the product can be optimized by adjusting the reaction conditions, such as temperature and reaction time .
Chemical Reactions Analysis
Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes. For example, it has been identified as a kinesin-5 inhibitor, which plays a crucial role in the separation of genetic material during mitosis. By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis .
Comparison with Similar Compounds
Methyl 1-ethyl-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other dihydropyrimidinones, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
Monastrol: Another dihydropyrimidinone known for its anticancer properties.
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and may improve its ability to interact with biological targets .
Properties
Molecular Formula |
C16H17F3N2O3 |
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Molecular Weight |
342.31 g/mol |
IUPAC Name |
methyl 3-ethyl-4-methyl-2-oxo-6-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17F3N2O3/c1-4-21-9(2)12(14(22)24-3)13(20-15(21)23)10-7-5-6-8-11(10)16(17,18)19/h5-8,13H,4H2,1-3H3,(H,20,23) |
InChI Key |
AKESVPIWGXCTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC)C |
Origin of Product |
United States |
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